![molecular formula C19H30Cl2N2 B6081372 1-(3-methylcyclopentyl)-4-(3-phenylprop-2-en-1-yl)piperazine dihydrochloride](/img/structure/B6081372.png)
1-(3-methylcyclopentyl)-4-(3-phenylprop-2-en-1-yl)piperazine dihydrochloride
Overview
Description
1-(3-methylcyclopentyl)-4-(3-phenylprop-2-en-1-yl)piperazine dihydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MPDPH and is classified as a piperazine derivative. MPDPH is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Scientific Research Applications
Antidepressant and Antianxiety Potential
A study by Kumar et al. (2017) investigated the antidepressant activities of compounds related to the specified chemical, specifically 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. They found significant antidepressant activity in these compounds, measured by Porsolt’s behavioral despair test in albino mice, and also demonstrated notable antianxiety effects. This suggests potential applications in mental health treatments for similar compounds (Kumar et al., 2017).
Hypolipidemic Activity
Research by Ashton et al. (1984) on analogues of chlorcyclizine, which include piperazine derivatives, demonstrated potent hypolipidemic activity. These compounds significantly reduced serum cholesterol and triglyceride levels in rats, suggesting a potential role in managing lipid disorders (Ashton et al., 1984).
Anticancer Applications
Lv et al. (2019) explored the anti-bone cancer activity of a heterocyclic compound, closely related to the specified chemical, which showed effectiveness against human bone cancer cell lines. This points towards potential use in cancer treatment (Lv et al., 2019).
Antimicrobial Effects
A study by Rajkumar et al. (2014) synthesized derivatives of piperazine and found that some showed excellent antibacterial and antifungal activities. This suggests potential applications in combating microbial infections (Rajkumar et al., 2014).
Antipsychotic Properties
Research on piperazine derivatives, including those structurally similar to the specified chemical, has shown significant affinity to serotonin receptors. This could indicate potential use as antipsychotic drugs, as seen in a study by Kossakowski et al. (2008) (Kossakowski et al., 2008).
properties
IUPAC Name |
1-(3-methylcyclopentyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2.2ClH/c1-17-9-10-19(16-17)21-14-12-20(13-15-21)11-5-8-18-6-3-2-4-7-18;;/h2-8,17,19H,9-16H2,1H3;2*1H/b8-5+;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZASTSJQFTWAMR-RMZRELHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)CC=CC3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylcyclopentyl)-4-(3-phenylprop-2-en-1-yl)piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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